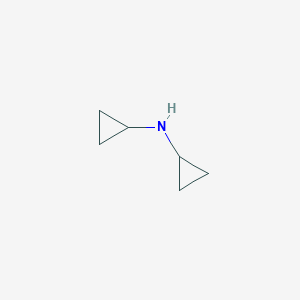

Dicyclopropylamine

描述

Structure

3D Structure

属性

IUPAC Name |

N-cyclopropylcyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-5(1)7-6-3-4-6/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWKFBUUNGGYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573113 | |

| Record name | N-Cyclopropylcyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73121-95-6 | |

| Record name | N-Cyclopropylcyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73121-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropylcyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dicyclopropylamine: A Comprehensive Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopropylamine, a secondary amine featuring two cyclopropyl rings, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its unique stereoelectronic properties, conferred by the strained cyclopropane rings, make it an attractive moiety for modulating the pharmacological profiles of bioactive molecules. This guide provides an in-depth overview of the synthesis, physicochemical properties, and analytical methods for this compound, tailored for professionals in chemical research and drug development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N | PubChem[3] |

| Molecular Weight | 97.16 g/mol | PubChem[3] |

| XLogP3-AA (Computed) | 0.9 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Exact Mass | 97.089149355 Da | PubChem[3] |

| Topological Polar Surface Area | 12 Ų | PubChem[3] |

| Complexity (Computed) | 62.2 | PubChem[3] |

Synthesis of this compound

The synthesis of this compound can be challenging due to the potential for ring-opening reactions of the strained cyclopropyl group.[4] However, several strategies have been developed to access this compound and its derivatives.

Reductive Amination

Reductive amination is a common method for the formation of amines. The synthesis of this compound can be envisioned via the reaction of cyclopropanone with cyclopropylamine, followed by reduction of the resulting imine intermediate.

Caption: Reductive amination pathway to this compound.

Experimental Protocol: Reductive Amination of Cyclopropanone with Cyclopropylamine

-

Imine Formation: To a solution of cyclopropanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add cyclopropylamine (1.1 eq). The reaction can be stirred at room temperature for 1-2 hours to facilitate the formation of the N-cyclopropylcyclopropan-1-imine intermediate.

-

Reduction: The reaction mixture is then cooled to 0 °C, and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise.

-

Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude this compound can be purified by distillation or column chromatography on silica gel.

N-Alkylation of Cyclopropylamine

Direct N-alkylation of cyclopropylamine with a cyclopropyl halide (e.g., cyclopropyl bromide) is another potential route. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Caption: N-Alkylation pathway to this compound.

Experimental Protocol: N-Alkylation of Cyclopropylamine with Cyclopropyl Bromide

-

Reaction Setup: In a round-bottom flask, a mixture of cyclopropylamine (1.0 eq), cyclopropyl bromide (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq) is prepared in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 60-80 °C and stirred for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be purified by distillation or column chromatography.

Chan-Lam Coupling Approach

A more recent and robust method for the synthesis of this compound hydrochloride involves a Chan-Lam coupling reaction.[5][6] This approach utilizes a boronic acid and a sulfonamide, followed by deprotection.

Caption: Chan-Lam coupling strategy for this compound synthesis.

Experimental Protocol: Chan-Lam Coupling and Deprotection

-

Nosylation of Cyclopropylamine: Cyclopropylamine is first protected with a nosyl group (Ns) by reacting it with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine in a solvent such as toluene.[6]

-

Chan-Lam Coupling: The resulting N-cyclopropyl 4-nitrobenzenesulfonamide (1.0 eq) is then coupled with cyclopropylboronic acid (1.5 eq) in the presence of a copper(II) acetate catalyst (0.1 eq) and an oxygen atmosphere. The reaction is typically carried out in a suitable solvent at an elevated temperature.[5]

-

Deprotection: The nosyl-protected this compound is deprotected using a thiol, such as 1-decanethiol, and a base like potassium tert-amylate in a mixed solvent system of THF and toluene.[5]

-

Salt Formation and Isolation: The resulting free this compound is then treated with hydrochloric acid to form the hydrochloride salt, which can be isolated by filtration as a high-purity solid.[5][6]

Spectroscopic and Analytical Data

The characterization of this compound relies on standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR | Data for the closely related N-allyl-cyclopropylamine shows signals for the cyclopropyl protons in the range of δ = 0.33–0.44 ppm (m, 4 H) and δ = 2.13–2.18 ppm (m, 1 H). Similar shifts would be expected for this compound. | ACS Publications[7] |

| ¹³C NMR | No specific data found for this compound. By analogy to cyclopropylamine, signals for the cyclopropyl carbons would be expected in the upfield region of the spectrum. | |

| Mass Spectrometry | No specific fragmentation data found for this compound. The molecular ion peak would be expected at m/z = 97. | |

| FTIR | A reference FTIR spectrum is available on SpectraBase. | SpectraBase |

Biological Activity and Applications

This compound itself is not known to be a pharmacologically active agent with defined signaling pathway interactions. Its primary significance lies in its role as a key synthetic intermediate. The incorporation of the this compound moiety into larger molecules can significantly influence their biological activity. The cyclopropyl group is often used as a bioisostere for other chemical groups to improve metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[5]

Derivatives of cyclopropylamines are found in a wide range of bioactive compounds, including:

-

Pharmaceuticals: As components of antiviral, antibacterial, and anticancer agents.

-

Agrochemicals: In the development of herbicides, fungicides, and insecticides.[8]

Conclusion

This compound is a structurally unique secondary amine with growing importance in the fields of medicinal chemistry and materials science. While its synthesis can be complex, several viable synthetic routes have been established, with the Chan-Lam coupling approach offering a robust and scalable method for producing high-purity material. The physicochemical and spectroscopic data, though not exhaustively documented in the public domain, provide a foundational understanding of this compound. For researchers and drug development professionals, this compound represents a versatile building block with the potential to unlock novel chemical space and contribute to the discovery of new and improved therapeutic and agrochemical agents. Further investigation into its properties and reactivity is warranted to fully exploit its synthetic utility.

References

- 1. CAS 246257-69-2: this compound hydrochloride [cymitquimica.com]

- 2. N-cyclopropylcyclopropanamine hydrochloride | C6H12ClN | CID 44717154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Cyclopropylcyclopropanamine | C6H11N | CID 15475284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. longdom.org [longdom.org]

Dicyclopropylamine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopropylamine, also known as N-cyclopropylcyclopropanamine, is a secondary amine featuring two cyclopropyl rings attached to a nitrogen atom. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis are presented, along with a discussion of its mechanism of action as a monoamine oxidase (MAO) inhibitor. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a cyclic secondary amine. The presence of the strained three-membered cyclopropyl rings significantly influences its chemical reactivity and biological properties.

The chemical structure of this compound is as follows:

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

| Identifier | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 73121-95-6[1] | 246257-69-2 |

| IUPAC Name | N-cyclopropylcyclopropanamine[1] | N-cyclopropylcyclopropanamine;hydrochloride |

| Molecular Formula | C₆H₁₁N[1] | C₆H₁₂ClN |

| Synonyms | This compound, N-Cyclopropylcyclopropanamine[1] | This compound HCl, N-cyclopropylcyclopropanamine hydrochloride |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The data presented are primarily computed values obtained from reputable chemical databases. Experimental data for the closely related compound, cyclopropylamine, is also included for comparative purposes.

Table 2: Physicochemical Properties of this compound

| Property | This compound (Computed) | Cyclopropylamine (Experimental) |

| Molecular Weight | 97.16 g/mol [1] | 57.09 g/mol |

| Boiling Point | Not available | ~50 °C |

| Density | Not available | 0.84 g/cm³ |

| Flash Point | Not available | 1 °C (closed cup) |

| Solubility | Not available | Soluble in water and polar organic solvents. |

| pKa | Not available | Not available |

| LogP | Not available | Not available |

Experimental Protocols: Synthesis of this compound Analogs

3.1. Synthesis of 1-cyclopropylcyclopropanecarboxylic acid [2]

-

To a solution of 1-bromo-1-cyclopropylcyclopropane (146.0 g, 907.0 mmol) in anhydrous diethyl ether (2.2 L) at -78 °C, a solution of t-BuLi (1.7 M in pentane, 560 mL, 952.0 mmol) is added dropwise over 40 minutes under mechanical stirring and cooling.

-

The reaction mixture is stirred for an additional 25 minutes at -78 °C.

-

An excess of dry ice is then added in several portions, ensuring the temperature does not exceed -70 °C.

-

The mixture is allowed to warm to ambient temperature over a period of 2 hours.

-

The reaction is quenched, and the product is extracted to yield 1-cyclopropylcyclopropanecarboxylic acid.

3.2. Synthesis of tert-butyl 1-(cyclopropyl)cyclopropylcarbamate [2]

-

To a solution of 1-cyclopropylcyclopropanecarboxylic acid (70.60 g, approx. 560.0 mmol) in anhydrous acetone (1.7 L), triethylamine (76.2 g, 105.0 mL, 753.0 mmol) is added dropwise at -5 °C with mechanical stirring.

-

After stirring for 15 minutes at this temperature, neat ethyl chloroformate (103.7 g, 91.0 mL, 956.0 mmol) is added over 30 minutes.

-

The resulting mixture is stirred for an additional 2 hours at -5 °C.

-

A solution of sodium azide (75.0 g, 1.0 mol) in water (200 mL) is then added over 1.5 hours.

-

The reaction proceeds via a Curtius rearrangement to form the protected amine.

3.3. Synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [2]

-

A solution of tert-butyl 1-(cyclopropyl)cyclopropylcarbamate (84.0 g, 425.8 mmol) in diethyl ether (100 mL) is added to a ~5.0 N HCl solution in diethyl ether (700 mL) at 0 °C with stirring.

-

The reaction mixture is stirred at 0 °C for 4 hours and then at ambient temperature for 20 hours.

-

The resulting precipitate is filtered, washed with diethyl ether (200 mL), and dried under vacuum over P₄O₁₀ to yield (1-cyclopropyl)cyclopropylamine hydrochloride.[2]

Biological Activity and Mechanism of Action

Cyclopropylamines are a well-established class of mechanism-based inhibitors of monoamine oxidases (MAO), a family of enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. The biological activity of this compound is presumed to follow this established mechanism.

4.1. Inhibition of Monoamine Oxidase (MAO)

The cyclopropylamine moiety acts as a "suicide substrate" for MAO. The enzyme oxidizes the amine, leading to the opening of the strained cyclopropyl ring. This generates a highly reactive intermediate that covalently binds to the FAD cofactor of the enzyme, leading to its irreversible inactivation.

Caption: Mechanism of MAO inhibition by this compound.

This irreversible inhibition of MAO leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, which is the basis for the antidepressant effects of many cyclopropylamine-containing drugs. Some cyclopropylamine derivatives have shown selectivity for MAO-A or MAO-B, which can influence their therapeutic applications and side-effect profiles.

Conclusion

This compound is a fascinating molecule with a unique chemical structure that imparts significant biological activity. Its role as a mechanism-based inhibitor of monoamine oxidase makes it and its derivatives attractive candidates for drug development, particularly in the area of neuroscience. This guide has provided a foundational understanding of its chemical and physical properties, a representative synthetic protocol, and its mechanism of action. Further research into the specific biological activities and structure-activity relationships of this compound and its analogs is warranted to fully explore its therapeutic potential.

References

Spectroscopic Analysis of Dicyclopropylamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopropylamine is a secondary amine featuring two cyclopropyl rings attached to a nitrogen atom. Its unique strained ring system and the presence of a secondary amine group give rise to characteristic spectroscopic signatures. This technical guide provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While comprehensive, publicly available datasets for this compound are limited, this document compiles predicted values and characteristic spectral features based on the analysis of its constituent functional groups. Detailed experimental protocols for acquiring such data are also presented, along with a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the limited availability of public, comprehensive spectroscopic datasets for this compound, the following tables summarize the expected chemical shifts and absorption peaks based on the known spectral properties of cyclopropyl and secondary amine moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 0.5 - 2.0 | Broad Singlet |

| CH (methine) | 2.0 - 2.5 | Multiplet |

| CH₂ (methylene) | 0.2 - 0.8 | Multiplet |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH (methine) | 35 - 45 |

| CH₂ (methylene) | 5 - 15 |

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Weak-Medium |

| C-H Stretch (cyclopropyl) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| N-H Bend | 1590 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Table 4: Predicted Major Fragments in Mass Spectrometry (Electron Ionization)

| m/z | Proposed Fragment |

| 97 | [M]⁺ (Molecular Ion) |

| 96 | [M-H]⁺ |

| 82 | [M-CH₃]⁺ |

| 70 | [M-C₂H₃]⁺ |

| 56 | [M-C₃H₅]⁺ (Loss of cyclopropyl) |

| 41 | [C₃H₅]⁺ (Cyclopropyl cation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra are acquired on a 300, 400, or 500 MHz spectrometer. A standard pulse sequence is used with a spectral width of approximately 10-12 ppm. The number of scans can range from 8 to 64 to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, typically with a spectral width of 200-220 ppm. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the crystal.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules like this compound. In this technique, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow and Fragmentation

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation of this compound in EI-MS.

Physical and chemical properties of Dicyclopropylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopropylamine hydrochloride is a secondary amine salt characterized by the presence of two cyclopropyl rings attached to a nitrogen atom. This unique structural motif imparts distinct physical and chemical properties, making it a valuable building block in medicinal chemistry and pharmaceutical development. The strained cyclopropyl rings influence the molecule's conformation, metabolic stability, and receptor binding properties, offering a versatile scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies related to this compound hydrochloride.

Physical and Chemical Properties

This compound hydrochloride is a white to off-white crystalline solid.[1] Its hydrochloride salt form enhances its stability and solubility in water and polar organic solvents compared to the free amine.[1]

Table 1: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂ClN | [2] |

| Molecular Weight | 133.62 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in water and polar organic solvents. | [1] |

| pKa | Data not available | |

| Stability | The hydrochloride salt form enhances stability. | [1] |

Synthesis of this compound Hydrochloride

A robust and efficient method for the preparation of high-quality this compound hydrochloride involves a Chan-Lam coupling reaction followed by a p-nosyl deprotection. This synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound Hydrochloride

Step 1: Chan-Lam Coupling of N-cyclopropyl 4-nitrobenzenesulfonamide with Cyclopropylboronic Acid

-

Materials: N-cyclopropyl 4-nitrobenzenesulfonamide, cyclopropylboronic acid, copper(II) acetate, a suitable ligand (e.g., pyridine), and a solvent (e.g., methanol).

-

Procedure: To a solution of N-cyclopropyl 4-nitrobenzenesulfonamide and cyclopropylboronic acid in methanol, add copper(II) acetate and the ligand. The reaction mixture is stirred at room temperature and open to the air. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layers are combined, dried, and concentrated to yield the N,N-dicyclopropyl-4-nitrobenzenesulfonamide intermediate.

Step 2: p-Nosyl Deprotection

-

Materials: N,N-dicyclopropyl-4-nitrobenzenesulfonamide, a thiol reagent (e.g., thiophenol or 1-decanethiol), a base (e.g., potassium carbonate), and a solvent (e.g., acetonitrile).

-

Procedure: The N,N-dicyclopropyl-4-nitrobenzenesulfonamide intermediate is dissolved in acetonitrile. A thiol and a base are added to the solution. The reaction mixture is stirred at room temperature until the deprotection is complete, as monitored by TLC or HPLC. The reaction is then quenched, and the this compound product is extracted.

-

Formation of the Hydrochloride Salt: The resulting this compound is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate this compound hydrochloride. The solid is then collected by filtration, washed, and dried.

Analytical Methodologies

The characterization and purity assessment of this compound hydrochloride are typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. A Certificate of Analysis for a commercial sample of this compound hydrochloride indicates that the ¹H NMR spectrum is consistent with the expected structure.[2]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule. As a secondary amine salt, this compound hydrochloride is expected to show a characteristic broad N-H⁺ stretching absorption in the region of 3000-2700 cm⁻¹. Additionally, bands corresponding to C-H stretching of the cyclopropyl rings would be observed.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern of cyclic amines in mass spectrometry typically involves cleavage of the ring.[3]

Chromatographic Analysis

-

Ion Chromatography (IC): Ion chromatography is a suitable method for the analysis of amines and their salts in pharmaceutical preparations.[4][5][6][7] A general method for secondary amines would involve a cation-exchange column with an acidic mobile phase and conductivity detection.

Table 2: Summary of Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation | Signals corresponding to the protons on the cyclopropyl rings and the N-H proton. |

| ¹³C NMR | Structural Confirmation | Signals corresponding to the carbon atoms of the cyclopropyl rings. |

| FTIR | Functional Group Identification | Broad N-H⁺ stretching band (3000-2700 cm⁻¹), C-H stretching bands. |

| Mass Spec | Molecular Weight Confirmation | Molecular ion peak corresponding to the free base and characteristic fragmentation pattern. |

| Ion Chromatography | Purity and Quantification | Separation from other ionic species with detection by conductivity. |

Biological Activity and Applications

This compound hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds.[8] The incorporation of the this compound moiety can influence a molecule's metabolic stability, receptor binding affinity, and lipophilicity.[9]

While specific signaling pathways for this compound hydrochloride are not extensively documented, derivatives of cyclopropylamines have been shown to exhibit significant biological activities. For instance, certain cyclopropylamine derivatives act as inhibitors of enzymes such as monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1), which are important targets in the treatment of neurological disorders and cancer, respectively.[1][10][11][12][13] The cyclopropylamine moiety is a key structural feature in the antidepressant drug tranylcypromine.[1]

References

- 1. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.leyan.com [file.leyan.com]

- 3. GCMS Section 6.15 [people.whitman.edu]

- 4. Ion chromatography for the pharmaceutical industry | Metrohm [metrohm.com]

- 5. Ion chromatography testing for pharmaceuticals and materials [manufacturingchemist.com]

- 6. Ion chromatography - Wikipedia [en.wikipedia.org]

- 7. How Ion Chromatography Plays a Vital Role in Drug Development [thermofisher.com]

- 8. Development and Validation of a Liquid Chromatographic Method for Estimation of Dicyclomine Hydrochloride, Mefenamic Acid and Paracetamol in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound hydrochloride (246257-69-2) for sale [vulcanchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Rise of the Dicyclopropyl Moiety in Medicinal Chemistry

An In-depth Technical Guide on the Reactivity and Stability of the Dicyclopropyl Moiety

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group, a three-membered carbocycle, has become an increasingly prevalent structural motif in modern drug discovery.[1][2] Its unique stereochemical and electronic properties, stemming from significant ring strain and "bent" bonds with partial π-character, offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[3][4] The incorporation of a cyclopropyl ring, and by extension the dicyclopropyl moiety, can lead to significant improvements in potency, metabolic stability, and receptor binding affinity, while also reducing off-target effects.[1][4][5] This guide provides a comprehensive overview of the reactivity and stability of the dicyclopropyl moiety, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid in its strategic application in drug design and development.

Physicochemical Properties and Stability

The defining characteristic of the cyclopropyl ring is its inherent strain energy, which dictates its stability and reactivity. While often employed to block metabolic oxidation due to the strength of its C-H bonds, understanding its behavior in various chemical environments is crucial to prevent unintended degradation.[3][6]

Quantitative Stability Data

The stability of the dicyclopropyl moiety can be understood through key thermodynamic parameters. The following tables summarize critical data related to the strain and bond energies of cyclopropyl-containing structures.

| Compound | Parameter | Value | Significance |

| Cyclopropane | Strain Energy | 27.5 kcal/mol | High ring strain influences reactivity.[7] |

| Bicyclopropyl | Heat of Formation (ΔHf°) | +22.95 ± 0.90 kcal/mol (liquid) | Indicates significant stored energy due to strain.[8] |

| Cyclopropane | C-H Bond Dissociation Energy (BDE) | 106.3 ± 0.25 kcal/mol | Stronger than typical alkane C-H bonds, contributing to metabolic stability.[3][9] |

| Cyclopropane | C-C Bond Dissociation Energy (BDE) | ~60 kcal/mol | Weaker than a typical alkane C-C bond (~84 kcal/mol), making it susceptible to ring-opening reactions.[7][10] |

Table 1: Thermodynamic Properties of Cyclopropyl and Bicyclopropyl Structures.

| Property | Value | CAS Number |

| Molecular Formula | C7H10O | 1121-37-5[11][12] |

| Boiling Point | 160-162 °C[12][13] | |

| Density | ~0.977 g/mL at 25 °C[12][13] | |

| Refractive Index (n20/D) | ~1.467[12][13] |

Table 2: Physical Properties of Dicyclopropyl Ketone.

Stability Under Various Conditions

-

Basic Conditions: The cyclopropyl group is generally very stable under basic conditions. Ring-opening is uncommon unless the ring is activated by potent electron-withdrawing groups.[3]

-

Acidic Conditions: While relatively stable, acid-catalyzed ring-opening can occur, especially with strong acids or when the cyclopropane is activated by adjacent functional groups.[3]

-

Oxidative Conditions: A key advantage in drug design is the enhanced metabolic stability of the cyclopropyl group.[5] The C-H bonds are stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][6] However, cyclopropylamines can be susceptible to oxidative cleavage.[6]

-

Thermal Conditions: The high ring strain makes cyclopropanes prone to thermal rearrangements at elevated temperatures.[3]

Synthesis of Dicyclopropyl-Containing Molecules

The construction of the dicyclopropyl moiety can be achieved through various synthetic strategies. Key methods include the Simmons-Smith reaction for cyclopropanation of alkenes and specific routes for synthesizing intermediates like dicyclopropyl ketone.

Experimental Protocol: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a stereospecific method for forming cyclopropane rings from alkenes using an organozinc carbenoid.[14][15][16]

Objective: To synthesize a cyclopropane ring on an alkene substrate.

Materials:

-

Alkene (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Diethyl Ether

-

Zinc-Copper couple (Zn(Cu))

-

Diiodomethane (CH₂I₂) (2.0 eq) or Dibromoiodomethane (CHBr₂I) (1.5 - 2.5 eq)[15]

-

Diethylzinc (Et₂Zn) (2.0 eq) (Furukawa Modification)[16]

-

Trifluoroacetic acid (2.0 eq) (Furukawa Modification)[14]

-

Nitrogen atmosphere

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Ammonium Chloride (NH₄Cl) solution

Procedure (Furukawa-Modified): [14]

-

Under a nitrogen atmosphere, dissolve Et₂Zn (2.0 eq) in CH₂Cl₂ and cool to 0 °C.

-

Slowly add a solution of trifluoroacetic acid (2.0 eq) in CH₂Cl₂. Stir the resulting white slurry at room temperature for 2 hours.

-

Cool the mixture to -10 °C and add a solution of CH₂I₂ (2.0 eq) in CH₂Cl₂ dropwise.

-

Stir at -10 °C until the solution becomes clear.

-

Add a solution of the alkene (1.0 eq) in CH₂Cl₂ at -10 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by pouring it into a solution of NaHCO₃ and Na₂EDTA, followed by the addition of NH₄Cl solution.

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic phases, concentrate, and purify the residue via flash column chromatography.

Experimental Protocol: Synthesis of Dicyclopropyl Ketone

Dicyclopropyl ketone is a valuable building block. One common synthesis involves the intramolecular cyclization of 1,7-dichloro-4-heptanone.[13][17]

Objective: To synthesize dicyclopropyl ketone.

Materials:

-

1,7-dichloro-4-heptanone (0.9 mole)

-

20% Sodium Hydroxide (NaOH) solution (600 mL)

-

Potassium Carbonate (K₂CO₃)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Potassium Carbonate for drying

Procedure: [17]

-

In a three-necked flask equipped with a reflux condenser and a stirrer, add 1,7-dichloro-4-heptanone and the 20% NaOH solution.

-

Reflux the mixture with vigorous stirring for 30 minutes.

-

Steam distill the mixture until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.

-

Saturate the collected distillate with potassium carbonate.

-

Separate the upper organic layer.

-

Extract the aqueous layer once with diethyl ether.

-

Combine the organic layer and the ether extract, then dry over anhydrous potassium carbonate.[17]

-

Remove the ether via distillation.

-

Distill the remaining product under reduced pressure to yield pure dicyclopropyl ketone (b.p. 69°C at 20 mm Hg).[17]

Applications in Drug Development and Signaling Pathways

The dicyclopropyl moiety is used to enhance drug properties, often acting as a rigid scaffold or a bioisosteric replacement for gem-dimethyl groups or phenyl rings.[5][18] These modifications can lock a molecule into its bioactive conformation, increasing potency and selectivity.[5] Many drugs containing this moiety target key signaling pathways, such as those mediated by G-Protein Coupled Receptors (GPCRs).

Representative Signaling Pathway: GPCR Activation

GPCRs are a large family of transmembrane receptors that play a role in numerous physiological processes and are common drug targets.[19][20] The binding of a ligand (e.g., a drug containing a dicyclopropyl moiety) initiates a signaling cascade.

Experimental Workflow: Metabolic Stability Assessment

Determining the metabolic stability of a compound is a critical step in drug development. The following protocol describes a standard in vitro assay using human liver microsomes (HLM).[3]

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of a dicyclopropyl-containing compound and calculate its in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[21][22]

Materials:

-

Test compound (e.g., 10 mM stock in DMSO)

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating solution (Cofactor)

-

Acetonitrile (ACN) with internal standard (for quenching)

-

Control compounds (e.g., high and low clearance)

-

Incubator (37 °C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a reaction mixture containing phosphate buffer, the test compound (final concentration 1 µM), and HLM (0.5 mg/mL).

-

Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding pre-warmed NADPH regenerating solution. This is the T₀ time point.

-

Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).[23][24]

-

Quenching: Immediately quench the reaction for each time point by adding cold acetonitrile containing an internal standard.

-

Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to a new plate or vials for analysis.

-

Quantification: Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line determines the elimination rate constant, from which the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated.[21]

Conclusion

The dicyclopropyl moiety represents a versatile and powerful tool in the arsenal of medicinal chemists. Its unique combination of conformational rigidity and enhanced metabolic stability allows for the strategic optimization of drug candidates.[5] A thorough understanding of its inherent reactivity, driven by ring strain, is essential for its successful application. By leveraging the synthetic protocols and evaluation workflows detailed in this guide, researchers can effectively harness the advantageous properties of the dicyclopropyl group to design and develop safer and more effective therapeutics.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. benchchem.com [benchchem.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Heat of formation of bicyclopropyl - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. Page loading... [wap.guidechem.com]

- 12. Dicyclopropyl ketone CAS#: 1121-37-5 [m.chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dicyclopropyl ketone synthesis - chemicalbook [chemicalbook.com]

- 18. mdpi.com [mdpi.com]

- 19. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sinobiological.com [sinobiological.com]

- 21. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Redirecting [linkinghub.elsevier.com]

The Ascending Role of Dicyclopropylamine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dicyclopropylamine moiety, a unique secondary amine featuring two sterically demanding cyclopropyl groups, is an emerging scaffold in medicinal chemistry. While the broader class of cyclopropylamines has seen extensive investigation, this compound and its derivatives offer distinct structural and electronic properties that are beginning to be explored for therapeutic applications. This technical guide provides a comprehensive overview of the potential applications of this compound in drug discovery and development. It consolidates available information on its synthesis, known biological activities, and future potential, with a focus on enzyme inhibition and other therapeutic areas. This document aims to serve as a foundational resource for researchers interested in leveraging the unique characteristics of the this compound scaffold in novel drug design.

Introduction: The Allure of the Cyclopropyl Moiety

The cyclopropane ring is a well-established structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.[1] These characteristics stem from the ring's unique electronic structure and steric profile. The incorporation of a cyclopropylamine group can significantly influence a drug candidate's pharmacological properties.[1] While primary cyclopropylamines have been extensively studied, leading to the development of inhibitors for enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), the potential of secondary amines such as this compound remains a relatively untapped area of research.[1][2]

This compound hydrochloride is a commercially available compound, signaling its accessibility for research and development.[2] Its structure, featuring a secondary amine flanked by two cyclopropyl groups, presents a unique steric and electronic environment that could be exploited for designing selective and potent therapeutic agents.

Synthetic Methodologies

The synthesis of this compound derivatives can be approached through various established organic chemistry reactions. A general workflow often involves the reaction of a primary cyclopropylamine with a suitable electrophile or a multi-step synthesis starting from cyclopropanecarboxylic acid or related precursors.

A specific example of a synthetic protocol for a this compound derivative is the preparation of N-(1,1-dicyclopropylmethyl) N'-(β-chloroethyl) thiourea, as described in a patent for potential antihypertensive agents.[3]

Experimental Protocol: Synthesis of N-(1,1-dicyclopropylmethyl) N'-(β-chloroethyl) thiourea

This protocol is based on the description provided in US Patent 3,988,464.[3]

Materials:

-

Dicyclopropylmethylamine

-

β-chloroethyl isothiocyanate

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 9 g of dicyclopropylmethylamine in 70 ml of tetrahydrofuran.

-

To this solution, add dropwise a solution of 9.2 g of β-chloroethyl isothiocyanate dissolved in 20 ml of tetrahydrofuran.

-

Maintain the reaction mixture at a temperature between 0°C and +5°C during the addition.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 2 hours.

-

Evaporate the solvent to dryness. The resulting residue is N-(1,1-dicyclopropylmethyl) N'-(β-chloroethyl) thiourea.

Note: The patent states that the crude product is used without further purification for the subsequent reaction step. For detailed characterization, purification by chromatography or recrystallization would be necessary.

Potential Applications in Medicinal Chemistry

The unique structural features of this compound suggest its potential in several therapeutic areas, primarily in enzyme inhibition.

Enzyme Inhibition

Cyclopropylamines are well-known mechanism-based inhibitors of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters.[4][5] The inhibitory activity stems from the cyclopropylamine moiety's ability to form a covalent adduct with the FAD cofactor of the enzyme. While much of the research has focused on mono-cyclopropylamine derivatives like tranylcypromine, the this compound scaffold could offer enhanced selectivity or potency. The steric bulk of the two cyclopropyl groups might influence the binding orientation within the active site of MAO-A versus MAO-B, potentially leading to isoform-selective inhibitors.

LSD1 is another flavin-dependent enzyme that is a key target in oncology.[6][7] Several cyclopropylamine-containing compounds have been developed as LSD1 inhibitors.[6][7][8] The this compound scaffold represents a novel chemotype in this area. The increased lipophilicity and unique steric hindrance provided by the two cyclopropyl groups could lead to inhibitors with improved cell permeability and selectivity over other FAD-dependent enzymes like MAOs.

Table 1: Biological Activity of Selected Cyclopropylamine Derivatives as LSD1 Inhibitors

| Compound ID | Target | IC50 (µM) | Cell Line | Reference |

| VIIb | LSD1 | 2.25 | MOLT-4, A549, HCT-116 | [2] |

| VIIi | LSD1 | 1.80 | MOLT-4, A549, HCT-116 | [2] |

| VIIm | LSD1 | 6.08 | MOLT-4, A549, HCT-116 | [2] |

| 34 | LSD1 | <0.004 | - | [6][7] |

| 16f | LSD1 | 0.388 | - | [1] |

| 16m | LSD1 | 0.173 | - | [1] |

| 16q | LSD1 | 0.194 | - | [1] |

Note: The compounds listed are mono-cyclopropylamine derivatives. Data for this compound-containing LSD1 inhibitors is not yet available in the public domain.

Other Potential Therapeutic Areas

A patent for dicyclopropylmethylamine derivatives suggests their potential as antihypertensive agents.[9] The mechanism of action is not specified but could involve interaction with adrenergic receptors or other components of the cardiovascular system. Further investigation into this area is warranted to explore the structure-activity relationships of this compound analogs as cardiovascular drugs.

Conclusion and Future Perspectives

This compound is a promising yet underexplored scaffold in medicinal chemistry. While the broader class of cyclopropylamines has yielded clinically relevant compounds, the unique properties of this compound derivatives are just beginning to be recognized. The available literature, primarily from patents, hints at its potential in areas such as enzyme inhibition and cardiovascular disease.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Key areas of investigation should include:

-

Enzyme Inhibition: A thorough evaluation of this compound analogs against a panel of FAD-dependent enzymes, including MAO-A, MAO-B, and LSD1, to determine their potency and selectivity.

-

Cardiovascular Applications: Elucidation of the mechanism of action for the observed antihypertensive effects and optimization of the this compound scaffold for cardiovascular targets.

-

Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound-containing compounds to assess their drug-like potential.

The development of efficient and scalable synthetic routes to a variety of this compound building blocks will be crucial for unlocking the full potential of this intriguing molecular scaffold. As our understanding of the unique contributions of the this compound moiety grows, it is poised to become a valuable tool in the design of next-generation therapeutics.

References

- 1. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 2. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]

- 9. US3988464A - Cyclopropylamines as pharmaceuticals - Google Patents [patents.google.com]

An In-depth Technical Guide to Dicyclopropylamine Derivatives and Analogues for Researchers and Drug Development Professionals

Introduction: Dicyclopropylamine and its derivatives represent a versatile class of small molecules with significant applications across pharmaceuticals and agrochemicals. The unique structural and electronic properties of the cyclopropyl ring impart favorable characteristics to these compounds, including metabolic stability, conformational rigidity, and potent biological activity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their analogues, with a focus on their therapeutic potential as enzyme inhibitors and their role in agriculture.

Core Concepts and Synthesis

This compound is a secondary amine featuring two cyclopropyl groups attached to a nitrogen atom. The high degree of s-character in the C-C bonds of the cyclopropane ring confers vinyl-like and cyclopropenyl-like properties, influencing the molecule's reactivity and biological interactions.

The synthesis of this compound and its derivatives can be challenging due to the inherent instability and high aqueous solubility of the core structure. However, several strategies have been developed to overcome these hurdles, providing efficient and scalable routes to these valuable compounds.

One notable method involves a reductive amination protocol. This approach has been optimized to produce this compound HCl with high purity (>99 GC area %). Key features of this process include two chemo-selective, palladium-catalyzed deallylation reactions. To manage the instability of the final product, an innovative isolation procedure has been developed that effectively reduces palladium residue to less than 20 ppm and minimizes impurities such as N-propylcyclopropyl-, mono-cyclopropyl-, and N-ethyl-cyclopropylamines.[1]

Therapeutic Applications: LSD1 Inhibition

A significant area of research for this compound derivatives is their potent inhibitory activity against Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase. LSD1 is a key epigenetic regulator, and its dysregulation is implicated in various cancers, making it a prime therapeutic target.

Mechanism of Action

This compound-based compounds, particularly arylcyclopropylamine derivatives, act as mechanism-based, irreversible inhibitors of LSD1.[2] The inhibitory mechanism proceeds through the covalent modification of the flavin adenine dinucleotide (FAD) cofactor, which is essential for the catalytic activity of LSD1.[1] This covalent labeling of the FAD cofactor leads to the time-dependent inactivation of the enzyme.[1][2]

The process involves an initial non-covalent binding of the inhibitor to the enzyme's active site, followed by the covalent inactivation event. The efficiency of this inactivation is driven by the reversible non-covalent binding affinity (KI).[1]

Structure-Activity Relationship and Potency

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of arylcyclopropylamine derivatives as LSD1 inhibitors. These studies have revealed several key structural features that influence inhibitory activity.

The nature and substitution pattern of the aryl group play a crucial role. For instance, the introduction of a biphenyl group can enhance interaction with the active site of LSD1.[3] Further modifications to the biphenyl group, such as the addition of substituents at the meta-position, can further improve inhibitory potency.[3]

The following tables summarize the in vitro inhibitory activity of selected this compound derivatives against LSD1.

| Compound | LSD1 IC50 (µM) | Reference |

| 16b | 2.40 ± 0.44 | [3] |

| 16c | 2.02 ± 0.45 | [3] |

| 16f | 0.388 ± 0.018 | [3] |

| 16m | 0.173 ± 0.039 | [3] |

| 16q | 0.194 ± 0.008 | [3] |

| VIIb | 2.25 | [4] |

| VIIi | 1.80 | [4] |

| VIIm | 6.08 | [4] |

| Compound | LSD1 IC50 (nM) | LSD2 IC50 (nM) | Selectivity (LSD1 vs LSD2) | Reference |

| LTM-1 | 2.11 ± 0.14 | >5000 | >2370-fold | [5] |

| LTM-3 | 4.57 ± 0.32 | 3050 | 668-fold | [5] |

| GSK2879552 | 24.53 ± 2.26 | 2130 | 87-fold | [5] |

Downstream Signaling Pathways

The inhibition of LSD1 by this compound derivatives leads to the modulation of various downstream signaling pathways, ultimately affecting gene expression and cellular processes. LSD1 inhibition has been shown to suppress the HIF-1α pathway, which is involved in angiogenesis, oxidative stress, and ferroptosis.[6] Additionally, LSD1 inhibition can induce ferroptosis through the ATF4-xCT pathway.[7]

In the context of neuroblastoma, LSD1 is known to be part of a complex with MYCN, a key oncogene. This complex represses the expression of the metastasis suppressor gene NDRG1. Pharmacological inhibition of LSD1 relieves this repression, leading to the activation of NDRG1 expression and a subsequent reduction in cell motility and invasiveness.[8]

Agrochemical Applications

Beyond their therapeutic potential, cyclopropylamine derivatives have also demonstrated significant utility in the agrochemical sector as fungicides and insecticides.

Fungicidal Activity

Certain dicyano-containing cyclopropane-1-carboxamide derivatives have shown promising fungicidal activity against a range of plant pathogens. For example, compound 4f exhibited inhibition rates of 55.3% and 67.1% at 50 µg/mL against Pythium aphanidermatum and Pyricularia oryzae, respectively. In in vivo studies, it showed 50% and 85% inhibition against Pseudoperonospora cubensis and Erysiphe graminis at 400 µg/mL.[7]

| Compound | Pathogen | Inhibition Rate (%) | Concentration (µg/mL) | Reference |

| 4f | Pythium aphanidermatum | 55.3 | 50 | [7] |

| 4f | Pyricularia oryzae | 67.1 | 50 | [7] |

| 4f | Pseudoperonospora cubensis | 50 | 400 | [7] |

| 4f | Erysiphe graminis | 85 | 400 | [7] |

| 4m | Puccinia sorghi | 100 | 400 | [7] |

Insecticidal Activity

The same class of dicyano-containing cyclopropane-1-carboxamide derivatives has also been evaluated for insecticidal properties. Several compounds displayed good larvicidal activity against mosquitoes (Culex pipiens pallens) at a concentration of 5 µg/mL, with lethal rates exceeding 60%.[7] Additionally, compounds 4h and 4j showed larvicidal activity against armyworms (Mythimna separata) at 600 µg/mL, with lethal rates of 66.7% and 50%, respectively.[7]

Experimental Protocols

LSD1 Inhibition Assays

Two common high-throughput screening assays for identifying LSD1 inhibitors are the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and the Horseradish Peroxidase (HRP) coupled assay.

TR-FRET Assay Protocol:

This assay measures the demethylation of a biotinylated histone H3 peptide substrate by LSD1.

-

Compound Preparation: Prepare serial dilutions of test compounds in DMSO. An 11-point, 1:3 dilution series starting from 10 mM is typical.[9]

-

Reagent Preparation:

-

Prepare a 2X solution of recombinant human LSD1 enzyme in assay buffer (e.g., 6-12 nM final concentration).[9]

-

Prepare a 2X solution of biotinylated H3(1-21)K4me1 or H3(1-21)K4me2 peptide substrate in assay buffer.[9]

-

Prepare a 2X solution of TR-FRET detection reagents (e.g., Tb-conjugated anti-unmethylated H3K4 antibody and Streptavidin-AF488) in detection buffer.[9]

-

-

Assay Procedure:

-

Dispense 50 nL of each compound concentration into the wells of a 384-well plate.

-

Add 5 µL of the 2X LSD1 enzyme solution to each well and incubate for 15-30 minutes at room temperature.[9]

-

Initiate the reaction by adding 5 µL of the 2X peptide substrate solution to each well.

-

Incubate the reaction for 60-90 minutes at room temperature.[9]

-

Stop the reaction and detect the signal by adding 10 µL of the 2X TR-FRET detection reagent mixture.

-

Incubate for 60 minutes at room temperature, protected from light.[9]

-

-

Data Acquisition and Analysis:

HRP-Coupled Assay Protocol:

This assay measures the hydrogen peroxide (H₂O₂) byproduct of the LSD1 demethylation reaction.

-

Compound Preparation: Prepare serial dilutions of test compounds in DMSO.

-

Reagent Preparation:

-

Prepare a 2X solution of LSD1 enzyme in assay buffer.

-

Prepare a 2X solution of the H3K4 substrate in assay buffer.

-

Prepare a detection master mix containing HRP and Amplex Red in assay buffer.[9]

-

-

Assay Procedure:

-

Dispense 50 nL of each compound concentration into the wells of a 384-well plate.

-

Add 10 µL of a mixture containing the LSD1 enzyme and the H3K4 substrate to each well.

-

Pre-incubate for 15-30 minutes at room temperature.[9]

-

Initiate the reaction by adding the detection master mix.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence (e.g., excitation at 530 nm, emission at 590 nm).

-

Calculate the percent inhibition and determine IC50 values.

-

Pharmacokinetics and ADME Properties

The successful development of this compound derivatives as therapeutic agents is contingent on favorable pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles. For orally administered LSD1 inhibitors, achieving adequate bioavailability is a key objective.

Preclinical and clinical studies of various oral LSD1 inhibitors have provided insights into their PK properties. These studies typically involve administering the compound to animal models (e.g., mice, rats) or human subjects and collecting plasma samples at various time points. The concentration of the drug in the plasma is then quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

From these data, key pharmacokinetic parameters are determined through non-compartmental analysis, including:

-

Cmax: Maximum plasma concentration

-

Tmax: Time to reach Cmax

-

AUC: Area under the plasma concentration-time curve

-

t1/2: Half-life

-

CL: Clearance

-

Vd: Volume of distribution

Computational tools are also employed in the early stages of drug discovery to predict the ADME properties of novel this compound derivatives, helping to guide the selection of candidates with desirable pharmacokinetic characteristics.

Conclusion

This compound derivatives and their analogues have emerged as a promising class of compounds with diverse biological activities. Their application as potent and selective LSD1 inhibitors has significant potential in oncology, with several candidates advancing through preclinical and clinical development. Furthermore, their utility in agriculture as fungicides and insecticides highlights the versatility of this chemical scaffold. Continued research into the synthesis, SAR, and mechanism of action of this compound derivatives is expected to yield novel and effective therapeutic and agrochemical agents. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important class of molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. biorxiv.org [biorxiv.org]

- 7. escholarship.org [escholarship.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Dicyclopropylamine: A Technical Guide to Safety, Handling, and MSDS Information

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopropylamine, also known as N-cyclopropylcyclopropanamine, is a secondary amine with the chemical formula C₆H₁₁N. It and its hydrochloride salt are of interest in medicinal chemistry and pharmaceutical development.[1] Due to the limited availability of comprehensive safety data, a thorough understanding of its potential hazards, based on available information and comparison with related compounds, is critical for safe handling in a laboratory setting.

Known Information for this compound and its Hydrochloride Salt

While a full MSDS is not available, some key data for this compound and its hydrochloride salt have been identified.

Physical and Chemical Properties

A summary of the known physical and chemical properties for this compound and its hydrochloride salt is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound and this compound Hydrochloride

| Property | This compound | This compound Hydrochloride | Source(s) |

| CAS Number | 73121-95-6 | 246257-69-2 | [2][3] |

| Molecular Formula | C₆H₁₁N | C₆H₁₂ClN | [4] |

| Molecular Weight | 97.16 g/mol | 133.62 g/mol | [4] |

| Physical Form | Not specified | White to off-white crystalline solid | [1] |

| Boiling Point | 136 °C | Not available | |

| Flash Point | 19 °C | Not available | |

| Solubility | Not specified | Soluble in water and polar organic solvents | [1] |

Hazard Information for this compound Hydrochloride

The hydrochloride salt of this compound has the following hazard and precautionary statements associated with it:

-

Hazard Statements:

-

Precautionary Statements:

Like many amines, it is advised to handle this compound hydrochloride with care as it may cause irritation to the skin, eyes, and respiratory tract.[1]

Comparative Safety Data: Cyclopropylamine

Due to the limited safety data for this compound, the comprehensive data for the primary amine, cyclopropylamine, is provided below for reference. It is crucial to assume that this compound may exhibit similar or more pronounced hazards.

Physical and Chemical Properties of Cyclopropylamine

Table 2: Physical and Chemical Properties of Cyclopropylamine

| Property | Value | Source(s) |

| CAS Number | 765-30-0 | |

| Molecular Formula | C₃H₇N | [6] |

| Molecular Weight | 57.09 g/mol | [7] |

| Appearance | Colorless, hygroscopic liquid with an amine odor | [8] |

| Boiling Point | 49-50 °C | [9] |

| Flash Point | -25 °C | [10] |

| Autoignition Temperature | 275 °C | [10] |

| Specific Gravity | 0.824 g/mL at 25 °C | [8] |

| Vapor Pressure | 241.295 mmHg @ 20 °C | [8] |

Toxicity Data for Cyclopropylamine

Table 3: Acute Toxicity of Cyclopropylamine

| Route | Species | Value | Source(s) |

| Oral | Rat | LD50 = 445 mg/kg | [7] |

-

H302: Harmful if swallowed.[7]

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.[7]

-

H332: Harmful if inhaled.

Fire and Explosion Hazards of Cyclopropylamine

Cyclopropylamine is an extremely flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel a considerable distance to an ignition source.[8]

Table 4: Fire and Explosion Data for Cyclopropylamine

| Parameter | Value | Source(s) |

| Flash Point | -25 °C | [10] |

| Autoignition Temperature | 275 °C | [10] |

| Flammability | Highly flammable liquid and vapor | [7] |

| Explosion Hazard | Severe explosion hazard when vapor is exposed to flame or spark | [8] |

| Hazardous Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) | [7][8] |

| Extinguishing Media | Foam, dry chemical powder, carbon dioxide.[8] Water spray can be used to cool containers.[7] |

First Aid Measures for Cyclopropylamine

Table 5: First Aid Procedures for Cyclopropylamine Exposure

| Exposure Route | Procedure | Source(s) |

| Inhalation | Remove victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. | [7][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. | [7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7] |

Handling and Storage of Cyclopropylamine

-

Handling: Wear appropriate personal protective equipment (PPE).[7] Use only in a well-ventilated area or under a chemical fume hood.[6] Keep away from heat, sparks, and open flames.[7] Ground and bond containers and receiving equipment. Use non-sparking tools.

-

Storage: Store in a cool, dry, well-ventilated, flame-proof area.[8] Keep containers tightly closed.[6] Store away from incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]

Personal Protective Equipment (PPE) for Cyclopropylamine

Table 6: Recommended Personal Protective Equipment for Handling Cyclopropylamine

| Protection Type | Recommendation | Source(s) |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | [4] |

| Skin Protection | Chemical-resistant gloves (e.g., PVC), overalls, and safety footwear. A PVC apron or protective suit may be required for severe exposure. | [8] |

| Respiratory Protection | Use in a well-ventilated area. For emergencies or high concentrations, a self-contained breathing apparatus (SCBA) is necessary. |

Experimental Protocols and Workflows

Due to the lack of specific experimental protocols for this compound in the search results, this section provides a general workflow for handling research chemicals with limited safety information and a procedure for responding to chemical spills.

Logical Workflow for Handling a Research Chemical with Limited Safety Data

The following diagram outlines a logical workflow for safely handling a chemical such as this compound where comprehensive safety data is unavailable.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. N-Cyclopropylcyclopropanamine | C6H11N | CID 15475284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. ehs.wisc.edu [ehs.wisc.edu]

- 6. CYCLOPROPYLAMINE - Ataman Kimya [atamanchemicals.com]

- 7. cmu.edu [cmu.edu]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. youtube.com [youtube.com]

- 10. manavchem.com [manavchem.com]

An In-depth Technical Guide to the Solubility of Dicyclopropylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dicyclopropylamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted qualitative solubility based on chemical principles and provides detailed experimental protocols for determining precise solubility. This guide is intended to be a valuable resource for professionals in research and drug development, enabling informed decisions regarding solvent selection, experimental design, and process optimization.

Introduction to this compound

This compound is a secondary amine with the chemical formula (C₃H₅)₂NH. Its molecular structure, consisting of two cyclopropyl rings attached to a nitrogen atom, imparts unique steric and electronic properties that influence its physical and chemical behavior, including its solubility. Understanding the solubility of this compound is crucial for a range of applications, including its use as a synthetic intermediate, in the formation of active pharmaceutical ingredients (APIs), and in various formulation and purification processes.

Chemical and Physical Properties:

-

Molecular Weight: 97.16 g/mol [1]

-

Hydrogen Bond Donor Count: 1[1]

-

Hydrogen Bond Acceptor Count: 1[1]

-

XLogP3-AA (logP): 0.9[1]

The presence of a hydrogen bond donor and acceptor site on the nitrogen atom allows for interactions with protic and polar solvents. However, the nonpolar nature of the two cyclopropyl groups suggests good solubility in less polar organic solvents. The octanol-water partition coefficient (logP) of 0.9 indicates a relatively balanced lipophilic and hydrophilic character.

Qualitative Solubility Profile of this compound

| Solvent Class | Examples | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The amine group can form hydrogen bonds with the hydroxyl group of alcohols. The relatively small nonpolar portion of this compound is easily solvated by the alkyl chains of these common alcohols. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Ethers are good solvents for amines.[2] The ether oxygen can act as a hydrogen bond acceptor for the N-H proton of this compound, and the overall polarity is compatible. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Ketones are polar aprotic solvents that can effectively solvate this compound. The carbonyl oxygen can act as a hydrogen bond acceptor. |

| Esters | Ethyl acetate | Miscible | Similar to ketones, the ester carbonyl group can interact with the amine. Ethyl acetate is a versatile solvent for a wide range of organic compounds. |

| Halogenated Solvents | Dichloromethane, Chloroform | Miscible | These solvents are effective at dissolving a wide array of organic molecules, including amines.[2] |

| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | The nonpolar cyclopropyl rings of this compound have favorable van der Waals interactions with aromatic hydrocarbons. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble to Miscible | The nonpolar nature of these solvents aligns well with the hydrocarbon character of the cyclopropyl groups. Solubility is expected to be high. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Miscible | These highly polar solvents are capable of solvating a wide range of organic compounds and are expected to be good solvents for this compound. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and commonly used technique for determining the solubility of a liquid amine in an organic solvent.

Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath with agitation

-

Calibrated thermometer or temperature probe

-

Glass vials with screw caps or other suitable sealed containers

-

Syringes and filters (if necessary for sampling)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)

Methodology: Isothermal Shake-Flask Method

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The goal is to create a heterogeneous mixture with a visible excess of the amine.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or an agitated water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally (e.g., by taking samples at different time points until the concentration of this compound in the solvent phase remains constant). A typical equilibration time is 24-48 hours.

-

-

Phase Separation:

-

Once equilibrium is established, cease agitation and allow the mixture to stand undisturbed at the experimental temperature for a period to allow for complete phase separation. A clear, saturated solution should be present above the excess undissolved this compound.

-

-

Sampling:

-

Carefully extract an aliquot of the clear, saturated supernatant using a syringe. If there is any risk of suspended microdroplets, a syringe filter compatible with the solvent should be used.

-

Accurately weigh the collected aliquot.

-

-

Quantification:

-

Dilute the weighed aliquot with a known volume or mass of the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the amount of this compound in the original aliquot of the saturated solution.

-

Express the solubility in appropriate units, such as g/100 g of solvent, g/L of solvent, or mole fraction.

-

-

Data Reporting:

-

Report the solubility value along with the experimental temperature and the analytical method used. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow